

# Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following GB1107 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GB1107    |           |
| Cat. No.:            | B15602735 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**GB1107** is a potent and orally bioavailable small molecule inhibitor of Galectin-3.[1] Galectin-3 is a β-galactoside-binding lectin that is overexpressed in various pathological conditions, including cancer and fibrosis.[2][3] It plays a crucial role in modulating immune responses, often contributing to an immunosuppressive tumor microenvironment.[2][4] By inhibiting Galectin-3, **GB1107** has been shown to enhance anti-tumor immunity, primarily by increasing the infiltration and activation of cytotoxic T lymphocytes and promoting the polarization of macrophages towards an anti-tumor M1 phenotype.[2][5] This document provides detailed protocols and application notes for the analysis of immune cell populations by flow cytometry following treatment with **GB1107**.

#### Mechanism of Action of GB1107

Galectin-3, the target of **GB1107**, influences multiple aspects of the immune system. Within the tumor microenvironment, Galectin-3 can induce T-cell anergy and apoptosis, promote the differentiation of M2-like tumor-associated macrophages (TAMs), and contribute to the formation of an immunosuppressive milieu.[2][4] **GB1107** competitively binds to the carbohydrate recognition domain of Galectin-3, preventing its interaction with cell surface glycans on immune cells. This inhibition reverses the immunosuppressive effects of Galectin-3,



leading to enhanced T-cell function and a shift in macrophage polarization from the pro-tumoral M2 state to the anti-tumoral M1 state.[2]



Click to download full resolution via product page

Mechanism of **GB1107** in modulating the tumor microenvironment.

# Data Presentation: Effects of GB1107 on Immune Cell Populations

The following tables summarize the expected quantitative changes in immune cell populations in the tumor microenvironment following treatment with **GB1107**, as analyzed by flow cytometry.

Table 1: Changes in T-Cell Populations



| Cell Type                  | Marker                   | Expected Change<br>with GB1107                    | Functional<br>Consequence              |
|----------------------------|--------------------------|---------------------------------------------------|----------------------------------------|
| CD3+ T-Cells               | CD3                      | No significant change in total number[2]          |                                        |
| CD8+ T-Cells               | CD3, CD8                 | Increased infiltration[1][2]                      | Enhanced cytotoxic anti-tumor activity |
| Activated CD8+ T-<br>Cells | CD8, IFNy, Granzyme<br>B | Increased expression of cytotoxic molecules[1][2] | Increased tumor cell killing           |

Table 2: Changes in Macrophage Populations

| Cell Type           | Marker        | Expected Change with GB1107              | Functional<br>Consequence                               |
|---------------------|---------------|------------------------------------------|---------------------------------------------------------|
| Total Macrophages   | F4/80 or CD68 | No significant change in total number[2] |                                                         |
| M2-like Macrophages | CD206         | Decreased expression[2]                  | Reduced pro-tumoral and immunosuppressive activity      |
| M1-like Macrophages | (Inferred)    | Increased polarization[1][2]             | Enhanced anti-tumor<br>and pro-inflammatory<br>activity |

# **Experimental Protocols**

This section provides a detailed protocol for the preparation of single-cell suspensions from tumor tissue and subsequent staining for flow cytometry analysis to assess the effects of **GB1107**.





Click to download full resolution via product page

Workflow for flow cytometry analysis of tumor-infiltrating immune cells.



# Protocol 1: Preparation of Single-Cell Suspension from Tumor Tissue

#### Materials:

- Tumor tissue from vehicle and GB1107-treated animals
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Collagenase Type IV
- DNase I
- 70 μm cell strainers
- · Red Blood Cell (RBC) Lysis Buffer
- Phosphate Buffered Saline (PBS)
- Centrifuge

#### Procedure:

- Excise tumors and place them in cold RPMI-1640 medium.
- Mince the tumors into small pieces (1-2 mm³) using a sterile scalpel.
- Transfer the minced tissue to a digestion buffer containing RPMI-1640, 5% FBS,
  Collagenase IV (1 mg/mL), and DNase I (100 U/mL).
- Incubate at 37°C for 30-60 minutes with gentle agitation.
- Quench the digestion by adding an equal volume of RPMI-1640 with 10% FBS.
- Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
- Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant.



- Resuspend the cell pellet in RBC Lysis Buffer and incubate for 5 minutes at room temperature.
- Add 10 mL of PBS to neutralize the lysis buffer and centrifuge at 300 x g for 5 minutes at 4°C.
- Discard the supernatant and wash the cell pellet with PBS.
- Resuspend the cells in FACS buffer (PBS with 2% FBS) and perform a cell count.

## **Protocol 2: Staining of Immune Cells for Flow Cytometry**

#### Materials:

- Single-cell suspension from Protocol 1
- FACS buffer (PBS + 2% FBS)
- Fc block (anti-CD16/32)
- Fluorochrome-conjugated antibodies (see Table 3 for suggested panel)
- Live/Dead fixable dye
- Fixation/Permeabilization buffer (for intracellular staining)
- · Flow cytometer

#### Procedure:

- Adjust the cell concentration to 1 x 10<sup>7</sup> cells/mL in FACS buffer.
- Add 100 μL of the cell suspension to each well of a 96-well V-bottom plate.
- Stain for viability using a Live/Dead fixable dye according to the manufacturer's instructions.
- Wash the cells with FACS buffer.
- Block Fc receptors by incubating the cells with Fc block for 10 minutes at 4°C.



- Add the cocktail of fluorochrome-conjugated antibodies for surface markers and incubate for 30 minutes at 4°C in the dark.
- · Wash the cells twice with FACS buffer.
- For intracellular staining (e.g., for IFNy, Granzyme B), fix and permeabilize the cells using a commercial fixation/permeabilization buffer kit.
- Add the intracellular antibody cocktail and incubate for 30-45 minutes at room temperature in the dark.
- Wash the cells with permeabilization buffer and then with FACS buffer.
- Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

Table 3: Suggested Antibody Panel for Flow Cytometry

| Target     | Fluorochrome          | Cell Population         |
|------------|-----------------------|-------------------------|
| Live/Dead  | e.g., Zombie Aqua     | Viable cells            |
| CD45       | e.g., BUV395          | All hematopoietic cells |
| CD3        | e.g., APC-Cy7         | T-Cells                 |
| CD4        | e.g., PE-Cy7          | Helper T-Cells          |
| CD8        | e.g., PerCP-Cy5.5     | Cytotoxic T-Cells       |
| F4/80      | e.g., BV605           | Macrophages (mouse)     |
| CD11b      | e.g., BV786           | Myeloid cells           |
| CD206      | e.g., PE              | M2-like Macrophages     |
| IFNγ       | e.g., FITC            | Activated T-Cells       |
| Granzyme B | e.g., Alexa Fluor 647 | Activated T-Cells       |

# **Gating Strategy**



A hierarchical gating strategy should be employed to identify the immune cell populations of interest.





Click to download full resolution via product page

Hierarchical gating strategy for immune cell analysis.

#### Conclusion

Flow cytometry is an essential tool for elucidating the immunomodulatory effects of **GB1107**. The protocols outlined in this document provide a framework for the consistent and reproducible analysis of key immune cell populations affected by Galectin-3 inhibition. By carefully quantifying the changes in T-cell and macrophage subsets, researchers can gain valuable insights into the mechanism of action of **GB1107** and its potential as an immuno-oncology therapeutic.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Effect of GB1107, a novel galectin-3 inhibitor on pro-fibrotic signalling in the liver -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galectins as Checkpoints of the Immune System in Cancers, Their Clinical Relevance, and Implication in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following GB1107 Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602735#flow-cytometry-analysis-of-immune-cells-after-gb1107-treatment]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com